molecular formula C5H9NO3 B554619 trans-4-Hydroxy-D-proline CAS No. 3398-22-9

trans-4-Hydroxy-D-proline

Cat. No.: B554619
CAS No.: 3398-22-9
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-UHFFFAOYSA-N
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Description

trans-4-Hydroxy-D-proline: is an isomer of hydroxyproline, a non-essential amino acid that plays a crucial role in the structure of collagen. Collagen is a primary component of connective tissues such as skin, bone, and cartilage.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: trans-4-Hydroxy-D-proline can be synthesized from D-proline through hydroxylation reactions.

    Microbial Fermentation: Another method involves the use of genetically engineered microorganisms like Escherichia coli.

Industrial Production Methods:

Chemical Reactions Analysis

Radical-Mediated C–N Bond Cleavage by HplG

HplG, a glycyl radical enzyme (GRE), catalyzes the anaerobic ring-opening of t4D-Hyp to produce 2-amino-4-ketopentanoate (AKP) via C–N bond cleavage . This reaction involves:

  • Radical initiation : A glycyl radical (generated by the activating enzyme HplH) transfers to Cys434, forming a thiyl radical that abstracts a hydrogen atom from C5 of t4D-Hyp .
  • Mechanism : Direct elimination of the hydroxyl group at C4, facilitated by protonation via Asp278, generates an enamine radical intermediate. Subsequent hydrogen re-abstraction at C4 forms AKP .

Key evidence :

  • Deuterium labeling experiments ([2,5,5-D3]-Hyp) confirmed the transfer of deuterium from C5 to C4 during catalysis, consistent with radical-mediated hydrogen shifts .
  • Structural analysis of HplG (2.7 Å resolution) revealed substrate binding via hydrogen bonds between t4D-Hyp’s carboxylate group and Tyr450/Thr645 residues .

Epimerization by HplF

HplF, a proline racemase homolog, converts cis-4-hydroxy-L-proline (c4L-Hyp) to t4D-Hyp through epimerization . This step ensures substrate compatibility for HplG.

Thiolytic Cleavage by OrtAB

AKP undergoes thiolytic cleavage via the enzyme OrtAB, yielding acetyl-CoA and D-alanine . D-Alanine is further isomerized to L-alanine and oxidized to pyruvate for energy metabolism.

Microbial Production

While microbial fermentation primarily targets trans-4-hydroxy-L-proline, engineered E. coli strains expressing proline hydroxylases could theoretically produce t4D-Hyp by modifying substrate specificity .

Active Site Interactions in HplG

  • Substrate binding : t4D-Hyp’s carboxylate group hydrogen-bonds with Tyr450 and Thr645, while its hydroxyl group interacts with Glu436 .
  • Catalytic residues : Asp278 and His160 facilitate proton transfer during hydroxyl elimination .

Kinetic Parameters

EnzymeSubstrateK m (mM)k cat (s⁻¹)Catalytic Efficiency (k cat/K m)
Wildtype HypDtrans-4-L-Hyp0.128.772.5
HypD-Y450Ftrans-4-L-Hyp2.10.150.07
HypD-T645Atrans-4-L-Hyp1.80.210.12
Data for HypD variants highlight the importance of Tyr450/Thr645 in substrate binding .

Biological and Environmental Relevance

  • Anaerobic metabolism : t4D-Hyp degradation pathways are prevalent in propionate-producing and pathogenic bacteria, contributing to carbon/nitrogen cycling .
  • Pharmaceutical potential : t4D-Hyp serves as a chiral building block for synthesizing protease inhibitors and collagen analogs .

Scientific Research Applications

Medicinal Chemistry

Trans-4-hydroxy-D-proline serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives are utilized in developing drugs due to their bioactive properties. Notably, trans-4-hydroxy-L-proline has been linked to the synthesis of:

  • Angiotensin-converting enzyme inhibitors : These are vital in treating hypertension and heart failure.
  • Carbapenem antibiotics : Such as imipenem and meropenem, which are essential for treating severe bacterial infections .

Case Study: Synthesis of Bioactive Compounds

A study highlighted the synthesis of various compounds using trans-4-hydroxy-L-proline as a chiral precursor. This synthesis included glutamic acid analogs and pipecolic acid derivatives, which play significant roles in biological processes .

Metabolic Engineering

Recent advancements in metabolic engineering have enhanced the production of this compound through microbial fermentation. This approach addresses the limitations of traditional methods, such as low yield and environmental concerns associated with collagen hydrolysis.

Data Table: Production Methods Comparison

MethodYield (%)Environmental ImpactComplexity
Acidic HydrolysisLowHighComplex
Microbial FermentationHighLowModerate

The metabolic pathways have been optimized to increase the yield of this compound, demonstrating the potential for sustainable production methods .

Biochemical Research

This compound is involved in various biochemical pathways, including its role as a substrate in enzymatic reactions. Research has shown that gut microbes can metabolize this compound, impacting proline metabolism significantly.

Case Study: Enzymatic Pathways

Research on Sinorhizobium meliloti revealed that this bacterium can catabolize D-proline as both a carbon and nitrogen source, highlighting the metabolic versatility of this compound . The enzymes involved in this catabolism include HypO, HypD, and HypH, which facilitate the conversion of hydroxyproline derivatives into usable metabolites like α-ketoglutarate .

Chiral Separation Techniques

The separation of stereoisomers of 4-hydroxyproline is crucial for its application in pharmaceuticals. Recent studies have developed capillary electrophoresis methods to achieve this separation effectively.

Data Table: Chiral Separation Parameters

ParameterValue
Chiral SelectorMethyl-γ-CD
Buffer pH7.0
Voltage30 kV
Separation Time< 21 min

This methodology allows for efficient separation and identification of stereoisomers, which is essential for ensuring the efficacy and safety of pharmaceutical formulations containing this compound .

Biological Activity

Introduction

Trans-4-hydroxy-D-proline (trans-4-Hyp) is an amino acid derivative that plays a significant role in various biological processes, particularly in collagen biosynthesis and microbial metabolism. This article explores the biological activity of trans-4-Hyp, focusing on its enzymatic pathways, metabolic roles, and implications in health and disease.

This compound is a stereoisomer of hydroxyproline, a key component of collagen. Its chemical structure allows it to participate in various biochemical reactions, influencing protein stability and function.

PropertyValue
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
CAS Number3398-22-9
SolubilitySoluble in water

Hydroxyproline Metabolism

Trans-4-Hyp is primarily metabolized by gut microbiota through anaerobic pathways. The enzyme trans-4-hydroxy-L-proline dehydratase (HypD) catalyzes the dehydration of trans-4-Hyp to Δ1-pyrroline-5-carboxylic acid (P5C), which can then be reduced to L-proline by P5C reductase (P5CR) . This pathway is crucial for amino acid fermentation, particularly in Clostridiales species, where it contributes to energy production and nitrogen metabolism.

Table 2: Key Enzymes in Trans-4-Hyp Metabolism

EnzymeFunction
HypDDehydrates trans-4-Hyp to P5C
P5CRReduces P5C to L-proline
HypOConverts cis-4-D-Hyp to P5C

Role in Collagen Synthesis

Trans-4-Hyp is integral to collagen stability due to its influence on the triple helix structure of collagen fibers. It enhances hydrogen bonding within collagen, contributing to its tensile strength and structural integrity . The presence of hydroxyproline residues is critical for maintaining collagen's thermal stability.

Microbial Fermentation

In the human gut, trans-4-Hyp serves as a substrate for various anaerobic bacteria. The fermentation of trans-4-Hyp contributes to the gut microbiome's metabolic diversity and plays a role in maintaining gut health . The metabolic pathways involving trans-4-Hyp may also influence the production of short-chain fatty acids (SCFAs), which are beneficial for colon health.

Case Study 1: Gut Microbiome and Hydroxyproline Utilization

A study identified a new glycyl radical enzyme responsible for the anaerobic metabolism of trans-4-Hyp in gut bacteria. This enzyme's activity was linked to improved colonization resistance against pathogens like Clostridioides difficile, highlighting the protective role of hydroxyproline metabolism in gut health .

Case Study 2: Metabolic Engineering for Enhanced Production

Recent research focused on engineering Escherichia coli strains to optimize the production of trans-4-Hyp through metabolic pathways. By manipulating specific genes involved in proline metabolism, researchers achieved significant increases in trans-4-Hyp yield, demonstrating its potential industrial applications .

Implications for Health and Disease

The biological activity of trans-4-Hyp has implications for various health conditions. Its role in collagen synthesis suggests potential benefits in wound healing and skin health. Additionally, understanding its metabolism may provide insights into gut health and the prevention of gastrointestinal diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the enantiomeric purity of trans-4-Hydroxy-D-proline in synthetic samples?

  • Methodological Answer : Enantiomeric purity can be validated using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cyclodextrin-based columns). Polarimetry is also essential, as the specific rotation ([α]D) of trans-4-Hydroxy-D-proline (CAS 3398-22-9) should align with literature values (e.g., +14.5° in water ). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (particularly 1^1H and 13^{13}C) should confirm molecular identity and exclude diastereomeric impurities. Cross-reference databases like SciFinder or Reaxys for validated protocols .

Q. How should trans-4-Hydroxy-D-proline be stored to maintain stability during experiments?

  • Methodological Answer : Store lyophilized powder at -20°C in a desiccator to prevent hygroscopic degradation. For solutions, use sterile, neutral pH buffers (e.g., phosphate-buffered saline) and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as hydroxylated proline derivatives are prone to oxidative degradation. Safety protocols for handling (e.g., PPE, fume hoods) should follow guidelines for similar amino acid derivatives .

Q. What synthetic routes are most efficient for producing trans-4-Hydroxy-D-proline in high yield?

  • Methodological Answer : Asymmetric synthesis via Sharpless epoxidation or enzymatic hydroxylation of D-proline using prolyl hydroxylases (e.g., bacterial homologs) are common. Optimize reaction conditions (pH, temperature, cofactors like Fe2+^{2+} and α-ketoglutarate) to enhance stereoselectivity. Purification via ion-exchange chromatography or recrystallization in ethanol/water mixtures improves yield. Validate intermediates using thin-layer chromatography (TLC) and LC-MS .

Q. How can researchers confirm the absence of racemization in trans-4-Hydroxy-D-proline samples?

  • Methodological Answer : Combine chiral HPLC with a derivatization agent (e.g., Marfey’s reagent) to detect L-enantiomers. Compare retention times against pure D- and L-standards. Circular dichroism (CD) spectroscopy can also identify optical activity shifts indicative of racemization. Report melting points (literature range: 220–225°C) and specific rotation data to validate consistency .

Advanced Research Questions

Q. What methodological considerations are critical when studying the enzymatic cleavage of trans-4-Hydroxy-D-proline by glycyl radical enzymes (GREs) in anaerobic pathways?

  • Methodological Answer : Anaerobic chamber setups are essential to maintain oxygen-free conditions for GRE activity assays (e.g., HplG enzyme ). Use 13^{13}C-labeled trans-4-Hydroxy-D-proline to track C–N bond cleavage via NMR or isotope-ratio mass spectrometry. Include radical quenchers (e.g., TEMPO) in control experiments to confirm GRE-dependent mechanisms. Kinetic parameters (kcatk_{cat}, KMK_M) should be measured under varying substrate concentrations and pH .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of microbial enzymes acting on trans-4-Hydroxy-D-proline?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., temperature, cofactor availability). Replicate studies using standardized protocols (NIH guidelines ). Employ orthogonal assays: For example, compare HPLC-based substrate depletion assays with fluorometric detection of reaction byproducts (e.g., glycine). Meta-analyses of enzyme structures (via X-ray crystallography or cryo-EM) can identify active-site variations affecting activity .

Q. What strategies optimize in silico docking studies for trans-4-Hydroxy-D-proline and its target enzymes?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) parameterized for hydroxyproline derivatives. Include explicit solvent models and protonation states relevant to physiological pH. Validate docking poses with experimental data (e.g., mutagenesis studies on HplG’s substrate-binding pocket ). Cross-check results using multiple software platforms (AutoDock, Schrödinger) to reduce algorithmic bias .

Q. How does the stereochemistry of trans-4-Hydroxy-D-proline influence its role in microbial metabolism versus mammalian collagen biosynthesis?

  • Methodological Answer : Comparative studies using isotopic tracing (14^{14}C or 15^{15}N-labeled compounds) can track incorporation into microbial metabolites (e.g., acetate) versus collagen hydrolysates. In microbial systems, assess gene knockout strains (e.g., hplG mutants) for growth defects on trans-4-Hydroxy-D-proline as a sole carbon source. In mammalian cells, siRNA knockdown of prolyl hydroxylases (PHDs) can clarify stereospecific hydroxylation requirements .

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(CNC1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861573
Record name 4-Hydroxyproline
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Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
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CAS No.

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0
Record name N-Hydroxy-L-proline
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Record name D-Proline, cis-
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Record name L-Proline, homopolymer
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Record name cis-4-Hydroxy-L-proline
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Record name 3398-22-9
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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